molecular formula C20H29N3O3 B2698136 N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 942012-20-6

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2698136
CAS RN: 942012-20-6
M. Wt: 359.47
InChI Key: NHFYONRFTFXTJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the preparation of morpholinylchalcones, which are then used as building blocks for constructing a series of morpholino-based heterocycles . These heterocycles are formed via their reaction with 6-aminothiouracil . The resulting thiones then react with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .


Molecular Structure Analysis

The molecular structure of Morpholinos, which “N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide” likely resembles, contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Chemical Reactions Analysis

Morpholinos are used to block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . They are used as research tools for reverse genetics by knocking down gene function .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of cyclopentyl and morpholine derivatives has led to the development of novel heterocyclic compounds. For example, the synthesis of cyclopenta[c]pyridine derivatives has been achieved by reacting ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, leading to derivatives with potential pharmacological activities (Dotsenko, Krivokolysko, & Litvinov, 2008). This demonstrates the utility of morpholine and cyclopentyl groups in synthesizing complex heterocycles with potential therapeutic uses.

Molecular Complexation and Coordination Chemistry

Studies on ligands with morpholine groups have shown their effectiveness in forming complexes with metals, which is crucial for applications in catalysis and materials science. The synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their nickel(II) and copper(II) complexes highlight the role of morpholine derivatives in coordination chemistry, offering insights into designing new metal-organic frameworks and catalysts (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Anticancer and Pharmacological Research

Compounds containing morpholine rings have been investigated for their pharmacological properties, including anticancer activities. For instance, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, has shown selective cytotoxic activity against certain cancer cells by inducing programmed cell death through the superinduction of spermidine/spermine N1-acetyltransferase (Ha, Woster, Yager, & Casero, 1997). This suggests that similar morpholine-containing compounds could be explored for targeted cancer therapies.

Antioxidant and Protective Effects

The protective effects of compounds against oxidative stress have significant implications in preventing and treating diseases. N-acetylcysteine's protective effect against cyclophosphamide-induced cardiotoxicity in rats emphasizes the potential of compounds with amide functionalities to combat oxidative damage and inflammation, offering a model for studying similar protective agents (Mansour, El kiki, & Hasan, 2015).

Chemical Stability and Reactivity

Research into the stability and reactivity of compounds under different conditions is fundamental for their application in chemical synthesis and drug development. The controlled photochemical reaction of oxo(phenylacetyl)morpholine derivatives in solid supramolecular systems demonstrates the importance of understanding the photoreactivity of such compounds, which is crucial for designing light-sensitive drugs or materials (Lavy, Sheynin, Sparkes, Howard, & Kaftory, 2008).

Mechanism of Action

Morpholinos work by reducing the expression of a particular gene in a cell . In the case of protein-coding genes, this usually leads to a reduction in the quantity of the corresponding protein in the cell . Knocking down gene expression is a method for learning about the function of a particular protein .

Future Directions

The future directions of research into “N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide” and similar compounds could involve further exploration of their potential applications in molecular biology, particularly in the field of gene expression modification . Additionally, their potential role in the treatment of genetic diseases could be an area of future research .

properties

IUPAC Name

N'-cyclopentyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15-6-8-16(9-7-15)18(23-10-12-26-13-11-23)14-21-19(24)20(25)22-17-4-2-3-5-17/h6-9,17-18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFYONRFTFXTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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